3-(3,4-dimethylphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
This compound belongs to the tetrahydroquinazoline-dione class, characterized by a fused bicyclic core (quinazoline-dione) substituted with a 3,4-dimethylphenyl group and a 1,2,4-oxadiazole moiety bearing a 3-methoxyphenyl substituent. The structural complexity arises from the integration of multiple heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-16-11-12-19(13-17(16)2)30-25(31)21-9-4-5-10-22(21)29(26(30)32)15-23-27-24(28-34-23)18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQADZPWSXIVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethylphenyl)-1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (often referred to as G802-0372) belongs to a class of compounds that exhibit significant biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its complex structure combines elements known for various therapeutic effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of G802-0372 is . The compound features a tetrahydroquinazoline core substituted with both a methoxyphenyl and a dimethylphenyl group, along with an oxadiazole moiety. This structural diversity is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds containing oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. For instance, studies indicate that oxadiazole derivatives can inhibit key enzymes involved in tumor growth and metastasis.
- Antimicrobial Properties : The presence of the oxadiazole ring enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes.
Anticancer Activity
Research has demonstrated that compounds similar to G802-0372 exhibit potent anticancer activities. A study screening various oxadiazole derivatives revealed that some compounds achieved IC50 values as low as against prostate cancer cell lines (PC-3), indicating strong cytotoxic effects. Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC-3 | 0.67 | Apoptosis induction |
| Compound B | HCT-116 | 0.80 | Cell cycle arrest |
| Compound C | ACHN | 0.87 | Inhibition of angiogenesis |
Antimicrobial Activity
G802-0372 has also shown promise in antimicrobial assays. Similar oxadiazole derivatives have been reported to exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below .
Case Studies
A notable case study involved the evaluation of G802-0372 against various cancer cell lines as part of a larger screening program by the National Cancer Institute (NCI). The results indicated that the compound displayed selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
Core Heterocycles :
- The target compound combines a tetrahydroquinazoline-dione (a nitrogen-rich bicyclic system) with a 1,2,4-oxadiazole ring. This contrasts with analogs like 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (), which merges oxadiazole with triazole. The triazole’s hydrogen-bonding capacity may enhance solubility, whereas the tetrahydroquinazoline-dione’s rigidity could improve target selectivity .
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 3-methoxyphenyl group (electron-donating) contrasts with the trifluoromethyl group (electron-withdrawing) in ’s compound. This difference likely alters electronic properties, affecting binding to hydrophobic enzyme pockets .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential cyclization steps (e.g., oxadiazole formation via nitrile oxide cycloaddition, followed by quinazoline-dione assembly). This contrasts with simpler triazole-thiadiazole hybrids (), which are synthesized via straightforward condensation .
Functional Comparisons
- Antimicrobial Activity: While the target compound’s activity remains uncharacterized, analogs like 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol () exhibit broad-spectrum antibacterial effects (MIC: 2–8 µg/mL against S. aureus and E. coli). The thiadiazole-thioether linkage in these analogs may enhance membrane penetration, a feature absent in the target compound .
- Enzyme Inhibition: Tetrahydroquinazoline-diones are historically linked to phosphodiesterase (PDE) and kinase inhibition. For example, PDE4 inhibitors like roflumilast share a similar bicyclic core.
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The quinazoline-dione core is synthesized via cyclocondensation of methyl 2-aminobenzoate (1 ) with urea under acidic conditions. This method, adapted from similar protocols for quinazolin-4-ones, proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Figure 1).
Reaction Conditions :
Introduction of the 3,4-Dimethylphenyl Group
The 3,4-dimethylphenyl moiety is introduced at position 3 of the quinazoline-dione core via Friedel-Crafts alkylation. Using 3,4-dimethylbenzyl chloride (2 ) in the presence of AlCl3 facilitates electrophilic substitution.
Optimization Notes :
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Excess AlCl3 (2.5 eq) ensures complete activation of the benzyl chloride.
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Reaction at 0°C minimizes side reactions (e.g., over-alkylation).
Synthesis of the 3-(3-Methoxyphenyl)-1,2,4-Oxadiazol-5-ylmethyl Moiety
Formation of the Oxadiazole Ring
The oxadiazole ring is synthesized from 3-methoxybenzamide (3 ) and hydroxylamine hydrochloride, forming an amidoxime intermediate (4 ). Subsequent cyclization with chloroacetyl chloride yields 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole (5 ).
Key Steps :
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Amidoxime Formation :
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Cyclization :
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Reactants : Amidoxime (4 ), chloroacetyl chloride (1.2 eq)
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Base : Triethylamine (2.0 eq)
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Solvent : DCM, 0°C → RT (3 h)
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Yield : 72%
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Coupling of the Oxadiazole Moiety to the Quinazoline Core
The chloromethyl-oxadiazole (5 ) undergoes nucleophilic substitution with the tetrahydroquinazoline-dione intermediate (6 ) in the presence of a base, yielding the final product.
Reaction Protocol :
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Reactants : 5 (1.1 eq), 6 (1.0 eq)
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Base : K2CO3 (2.0 eq)
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Solvent : DMF, 80°C (12 h)
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Workup : Precipitation in ice-water, recrystallization (EtOH:H2O)
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (Analogous Structures)
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Crystal System : Monoclinic
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Space Group : P21/c
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Dihedral Angles : 86.8° between quinazoline and phenyl planes.
Challenges and Optimization Strategies
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Oxadiazole Stability : The oxadiazole ring is sensitive to hydrolysis; anhydrous conditions are critical during coupling.
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Regioselectivity : Friedel-Crafts alkylation requires careful temperature control to avoid para-substitution byproducts.
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Purification : Column chromatography (SiO2, EtOAc/hexane) resolves unreacted starting materials.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst) influence yield?
The synthesis typically involves multi-step protocols, including cyclocondensation and alkylation. Key steps:
- Oxadiazole formation : React nitrile precursors with hydroxylamine under reflux in DMF or DMSO, using NaH or KCO as a base .
- Quinazoline-dione assembly : Employ Ullmann coupling or nucleophilic substitution to attach the tetrahydroquinazoline-dione core .
- Purification : Use recrystallization (methanol/ethanol) or column chromatography. Monitor reactions via TLC or HPLC for intermediate validation .
Q. Which spectroscopic techniques are critical for structural elucidation?
- NMR : H and C NMR confirm substituent connectivity (e.g., oxadiazole methyl linkage, aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) groups .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO, PBS, or ethanol using UV-Vis spectroscopy at 25°C and 37°C .
- Stability studies : Use HPLC to monitor decomposition under physiological pH (7.4) and light exposure over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
- Structural analogs : Synthesize derivatives with modified oxadiazole or quinazoline moieties to isolate SAR contributions .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazole-oxadiazole hybrids) to identify trends in bioactivity .
Q. How can computational modeling guide target identification?
- Molecular docking : Use AutoDock Vina to predict binding to kinases or GPCRs; prioritize targets with high docking scores (e.g., <−8 kcal/mol) .
- MD simulations : Assess binding stability (100 ns trajectories) to filter false-positive docking hits .
- Pharmacophore mapping : Align with known inhibitors (e.g., ATP-competitive kinase inhibitors) to infer mechanism .
Q. What experimental designs validate the compound’s mechanism of action in disease models?
- Enzyme inhibition : Measure activity against COX-2, PDEs, or proteases using fluorogenic substrates .
- Cellular models : Use CRISPR-edited cell lines to knock out putative targets (e.g., AKT1) and confirm rescue of phenotype .
- In vivo efficacy : Test in xenograft models (e.g., HT-29 colon cancer) with biweekly dosing (10–50 mg/kg) and PET imaging for pharmacokinetics .
Q. How can degradation pathways be characterized to improve formulation?
- Forced degradation : Expose to heat (60°C), UV light, or acidic/alkaline conditions; analyze degradants via LC-MS .
- Excipient screening : Test cyclodextrins or liposomal encapsulation to stabilize the quinazoline-dione core .
Methodological Notes
- Avoid commercial sources : Prioritize in-house synthesis or academic collaborations for analogs .
- Data rigor : Use triplicate experiments with positive/negative controls (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
